molecular formula C46H31N7O6 B11553212 bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate CAS No. 350251-70-6

bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B11553212
CAS No.: 350251-70-6
M. Wt: 777.8 g/mol
InChI Key: HFCRKJUWDMUWDC-UHFFFAOYSA-N
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Description

bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. The process begins with the preparation of the individual aromatic components, followed by their sequential coupling under controlled conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties .

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its functional groups enable it to interact with various biomolecules .

Medicine: The compound’s ability to undergo specific chemical reactions makes it a candidate for drug design .

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism by which bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific bonds with these targets, leading to changes in their activity and function . Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl derivatives
  • 2-nitrobenzene-1,4-dicarboxylate derivatives

Uniqueness: The uniqueness of bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate lies in its combination of multiple functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications .

Properties

CAS No.

350251-70-6

Molecular Formula

C46H31N7O6

Molecular Weight

777.8 g/mol

IUPAC Name

bis[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C46H31N7O6/c54-45(58-41-24-11-32(12-25-41)30-47-35-16-20-39(21-17-35)51-49-37-7-3-1-4-8-37)34-15-28-43(44(29-34)53(56)57)46(55)59-42-26-13-33(14-27-42)31-48-36-18-22-40(23-19-36)52-50-38-9-5-2-6-10-38/h1-31H

InChI Key

HFCRKJUWDMUWDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)C(=O)OC5=CC=C(C=C5)C=NC6=CC=C(C=C6)N=NC7=CC=CC=C7)[N+](=O)[O-]

Origin of Product

United States

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